molecular formula C13H9ClN2O2S B11174357 N-(3-chloro-4-cyanophenyl)benzenesulfonamide

N-(3-chloro-4-cyanophenyl)benzenesulfonamide

Cat. No.: B11174357
M. Wt: 292.74 g/mol
InChI Key: ZIEDTINTAWGJJS-UHFFFAOYSA-N
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Description

N-(3-chloro-4-cyanophenyl)benzenesulfonamide is a chemical compound known for its diverse applications in scientific research. It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a chloro and a cyano group. This compound is often used in the synthesis of various derivatives for medicinal and industrial purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-cyanophenyl)benzenesulfonamide typically involves the reaction of 3-chloro-4-cyanophenylamine with benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include:

  • Solvent: Dichloromethane or chloroform
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-cyanophenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), mild heating

    Reduction: Reducing agents (lithium aluminum hydride, hydrogen gas), solvents (ether, tetrahydrofuran)

    Oxidation: Oxidizing agents (hydrogen peroxide, potassium permanganate), solvents (water, acetic acid)

Major Products Formed

Scientific Research Applications

N-(3-chloro-4-cyanophenyl)benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-chloro-4-cyanophenyl)benzenesulfonamide involves the inhibition of specific enzymes such as carbonic anhydrase. The compound binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to various biological effects, including the reduction of tumor growth and antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-cyanophenyl)benzenesulfonamide is unique due to the presence of both chloro and cyano groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C13H9ClN2O2S

Molecular Weight

292.74 g/mol

IUPAC Name

N-(3-chloro-4-cyanophenyl)benzenesulfonamide

InChI

InChI=1S/C13H9ClN2O2S/c14-13-8-11(7-6-10(13)9-15)16-19(17,18)12-4-2-1-3-5-12/h1-8,16H

InChI Key

ZIEDTINTAWGJJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)C#N)Cl

Origin of Product

United States

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